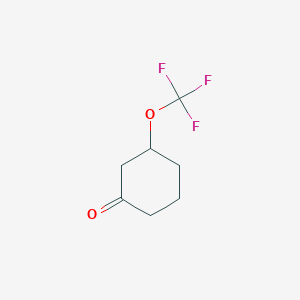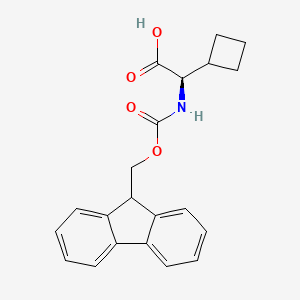
(r)-a-(Fmoc-amino)cyclobutaneacetic acid
描述
®-α-(Fmoc-amino)cyclobutaneacetic acid: is a specialized organic compound used primarily in the field of peptide synthesis. The compound features a cyclobutane ring, which is a four-membered carbon ring, and an Fmoc (fluorenylmethyloxycarbonyl) protecting group attached to the amino group. This structure makes it a valuable building block in the synthesis of peptides and other complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-α-(Fmoc-amino)cyclobutaneacetic acid typically involves several steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react to form the four-membered ring.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor molecule.
Attachment of the Fmoc Group: The Fmoc group is attached using Fmoc chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amino group during subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of ®-α-(Fmoc-amino)cyclobutaneacetic acid is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the pure product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the cyclobutane ring or the side chains.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclobutane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Bases and Acids: For facilitating substitution reactions, common bases include sodium hydroxide and potassium carbonate, while acids like hydrochloric acid or sulfuric acid are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, ®-α-(Fmoc-amino)cyclobutaneacetic acid is used as a building block for synthesizing complex organic molecules, particularly peptides. Its unique structure allows for the creation of constrained peptides, which can have enhanced stability and bioactivity.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The constrained structure of the cyclobutane ring can mimic certain protein conformations, making it useful in structural biology.
Medicine
In medicinal chemistry, ®-α-(Fmoc-amino)cyclobutaneacetic acid is explored for developing new therapeutic agents. Its ability to form stable peptides makes it a candidate for drug development, particularly in targeting diseases where peptide-based drugs are effective.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and other bioactive molecules. Its stability and reactivity make it a valuable component in the production of high-purity pharmaceuticals.
作用机制
The mechanism by which ®-α-(Fmoc-amino)cyclobutaneacetic acid exerts its effects is primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions or biological activity.
相似化合物的比较
Similar Compounds
(S)-α-(Fmoc-amino)cyclobutaneacetic acid: The enantiomer of the compound, which has different stereochemistry.
Fmoc-protected amino acids: Such as Fmoc-phenylalanine or Fmoc-lysine, which are commonly used in peptide synthesis.
Cyclobutane-containing amino acids: Other amino acids with a cyclobutane ring, which may have similar but distinct properties.
Uniqueness
What sets ®-α-(Fmoc-amino)cyclobutaneacetic acid apart is its specific stereochemistry and the presence of the cyclobutane ring. This unique structure imparts specific conformational constraints, making it particularly useful in the synthesis of peptides that require a defined three-dimensional shape for biological activity.
属性
IUPAC Name |
(2R)-2-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19(13-6-5-7-13)22-21(25)26-12-18-16-10-3-1-8-14(16)15-9-2-4-11-17(15)18/h1-4,8-11,13,18-19H,5-7,12H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLUWFPQLXODBP-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153444 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923012-41-3 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923012-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


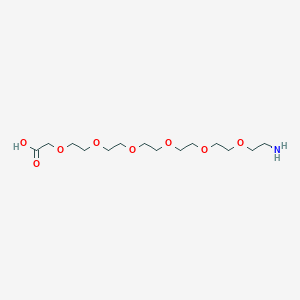
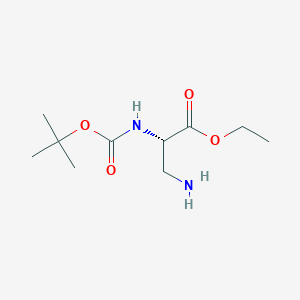
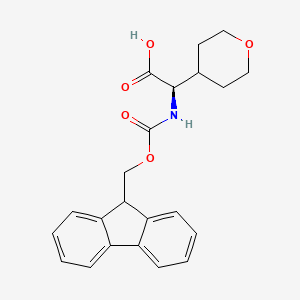
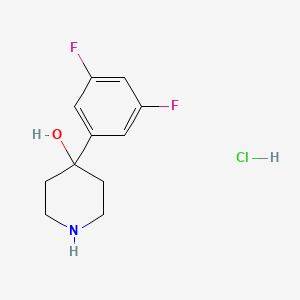
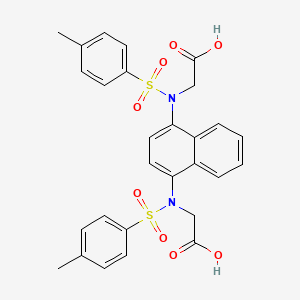
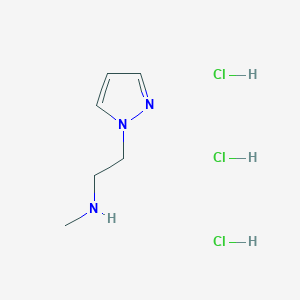
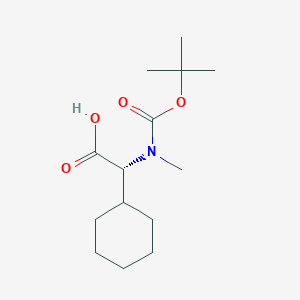
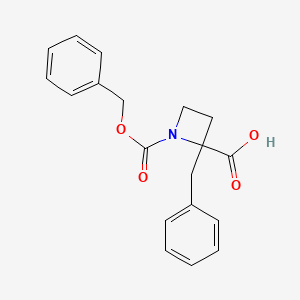
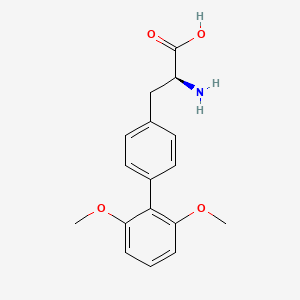
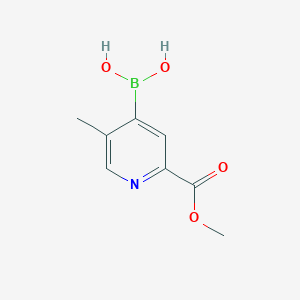
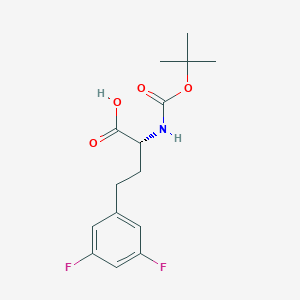
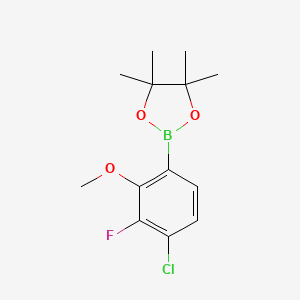
![benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate](/img/structure/B8098445.png)
